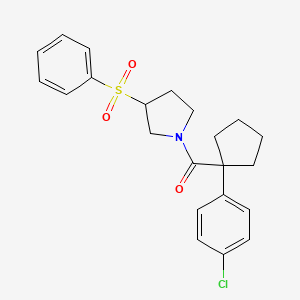

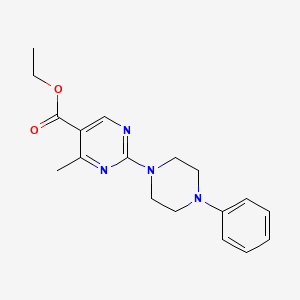

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Process Development and Synthesis

One aspect of the scientific research on related compounds involves process development and synthesis. For instance, Kopach et al. (2010) described the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, through a selective ortho lithation/condensation/oxidation process. This method was scaled up to the clinical pilot plant, demonstrating its potential for large-scale production (Kopach et al., 2010).

Biological Evaluation and Docking Studies

Research by Ravula et al. (2016) on a series of related derivatives explored their biological applications. They synthesized novel pyrazoline derivatives, which were screened for in vivo anti-inflammatory and in vitro antibacterial activity. The study included molecular docking results, suggesting these compounds' potential as templates for anti-inflammatory activity (Ravula et al., 2016).

Photochemically Induced Radical Alkenylation

Amaoka et al. (2014) investigated the direct alkenylation of C(sp3)–H bonds using related sulfonyl compounds under photo-irradiation conditions. This metal-free reaction enabled the substitution of heteroatom-substituted C(sp3)–H bonds by (E)-sulfonylalkene units, offering a method for extending carbon skeletons in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Synthesis and Structure of Related Compounds

Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. They reported the crystal structure of a compound containing the arylsulfonyl moiety, which exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized compounds incorporating similar chemical structures for their potential as anticancer and antimicrobial agents. These compounds were tested for their efficacy against various cancer cell lines and pathogenic strains, demonstrating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Biocatalytic Synthesis of Chiral Intermediates

Research by Ni et al. (2012) focused on the biocatalytic synthesis of a chiral intermediate of the anti-allergic drug Betahistine, using microorganisms for the stereoselective reduction of related compounds. This method represents an environmentally friendly approach to producing chiral intermediates (Ni et al., 2012).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine derivatives have been reported to have target selectivity .

Biochemical Pathways

Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

特性

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO3S/c23-18-10-8-17(9-11-18)22(13-4-5-14-22)21(25)24-15-12-20(16-24)28(26,27)19-6-2-1-3-7-19/h1-3,6-11,20H,4-5,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBKFKXEBKOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2919587.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)

![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)